1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine
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Overview
Description
[1-(imidazo[1,2-a]pyridin-3-ylmethyl)propyl]amine: is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(imidazo[1,2-a]pyridin-3-ylmethyl)propyl]amine can be achieved through various methods. One common approach involves the condensation of imidazo[1,2-a]pyridine with appropriate alkylating agents under basic conditions . Another method includes multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Industrial Production Methods: Industrial production often employs scalable methods such as multicomponent reactions and oxidative coupling . These methods are favored for their efficiency and ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: [1-(imidazo[1,2-a]pyridin-3-ylmethyl)propyl]amine undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(imidazo[1,2-a]pyridin-3-ylmethyl)propyl]amine is used as a precursor for synthesizing more complex heterocyclic compounds .
Biology: Biologically, this compound has shown potential in various assays for its antimicrobial and antiviral properties .
Medicine: In medicinal chemistry, derivatives of imidazo[1,2-a]pyridine are being explored for their potential as therapeutic agents, including anti-inflammatory and anticancer activities .
Industry: Industrially, the compound is used in the development of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Mechanism of Action
The mechanism of action of [1-(imidazo[1,2-a]pyridin-3-ylmethyl)propyl]amine involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting pathways related to inflammation, cell proliferation, and microbial growth . The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms.
Imidazo[1,5-a]pyridine: Another related compound with different electronic properties and reactivity.
Uniqueness: [1-(imidazo[1,2-a]pyridin-3-ylmethyl)propyl]amine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
CAS No. |
53374-48-4 |
---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylbutan-2-amine |
InChI |
InChI=1S/C11H15N3/c1-2-9(12)7-10-8-13-11-5-3-4-6-14(10)11/h3-6,8-9H,2,7,12H2,1H3 |
InChI Key |
IQTRUYKKVNATOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CN=C2N1C=CC=C2)N |
Origin of Product |
United States |
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